3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine
Description
3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an amine group (-NH₂) and at the 3-position with a methoxy-linked 2-fluoro-3-iodophenyl moiety. The fluorine and iodine atoms on the phenyl ring introduce strong electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity.
Properties
CAS No. |
642084-22-8 |
|---|---|
Molecular Formula |
C12H10FIN2O |
Molecular Weight |
344.12 g/mol |
IUPAC Name |
3-[(2-fluoro-3-iodophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10FIN2O/c13-11-8(3-1-4-9(11)14)7-17-10-5-2-6-16-12(10)15/h1-6H,7H2,(H2,15,16) |
InChI Key |
MEFJPSQGNMXWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)COC2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the phenyl ring.
Nucleophilic Substitution: Substitution of a leaving group with a methoxy group.
Coupling Reaction: Coupling the substituted phenyl ring with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorine improves metabolic stability and bioavailability due to its electronegativity and small size, as seen in 3-[(3-fluorophenyl)methoxy]pyridin-2-amine .
Linker Flexibility :
- The methoxy linker in the target compound provides rigidity, whereas ethoxy derivatives (e.g., ) introduce conformational flexibility, which may affect target engagement .
Chirality :
- The (R)-enantiomer in demonstrates the role of stereochemistry in pharmacological activity, though the target compound lacks a chiral center .
Biological Activity
The compound 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHFINO
Molecular Weight: 305.11 g/mol
The structure of 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine features a pyridine ring substituted with a methoxy group and a fluorinated iodophenyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine can act on various biological pathways:
-
Inhibition of Enzymes:
- It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
-
Receptor Modulation:
- The compound may interact with specific receptors, influencing cellular signaling pathways. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors.
-
Antimicrobial Activity:
- Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine. The compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential utility in treating bacterial infections .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine was tested against monoamine oxidase (MAO). The results indicated that the compound inhibited MAO activity with an IC50 value of 50 µM, suggesting potential applications in treating depression and other neurological disorders .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC µg/mL) | MAO Inhibition IC50 (µM) |
|---|---|---|
| 3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine | 32 | 50 |
| Similar Compound A | 16 | 40 |
| Similar Compound B | 64 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
